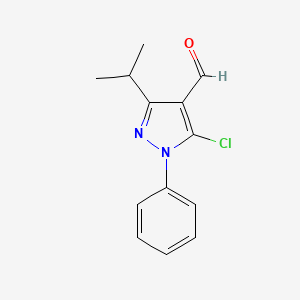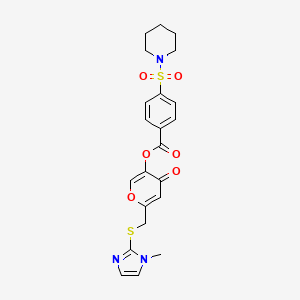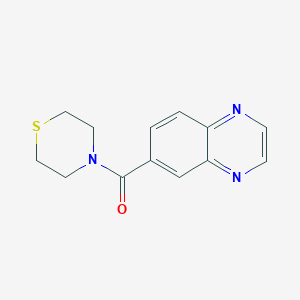![molecular formula C19H16N2O B2786072 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 433697-93-9](/img/structure/B2786072.png)
2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, such as histamine and biotin . This particular compound also contains a furan ring, which is a five-membered ring with an oxygen atom .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, participate in nucleophilic substitution reactions, and serve as catalysts in certain types of reactions . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mecanismo De Acción
The mechanism of action of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole is not fully understood. However, studies have suggested that it exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that it exhibits antibacterial activity by disrupting the bacterial cell membrane. Additionally, it has been suggested that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole in lab experiments is its potential as a multi-targeted agent. It exhibits activity against cancer cells, bacteria, and inflammation, making it a versatile compound for various applications. Additionally, it has shown low toxicity in in vitro studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
The potential applications of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole in various fields have generated interest in further research. Some future directions for research include investigating its potential as a chemosensitizer in cancer therapy, exploring its mechanism of action in antimicrobial activity, and studying its potential as an anti-inflammatory agent in animal models. Additionally, further research is needed to optimize its solubility and bioavailability for improved efficacy in therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobenzimidazole, furfural, and phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits antibacterial activity against gram-positive and gram-negative bacteria. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
2-(furan-2-yl)-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAGYZWKFNPJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

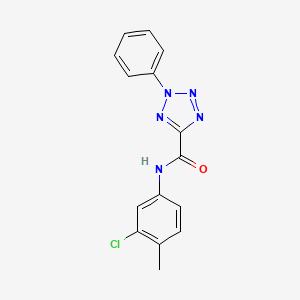
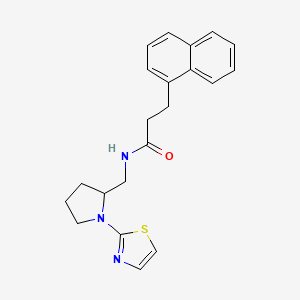
![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
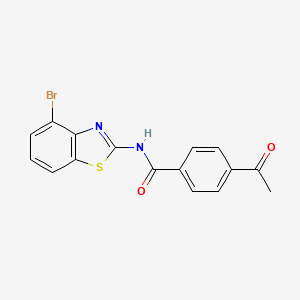
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)
